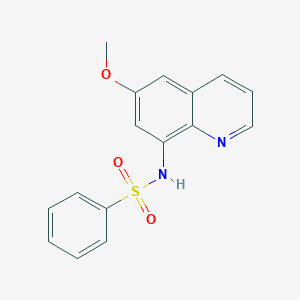

N-(6-methoxyquinolin-8-yl)benzenesulfonamide

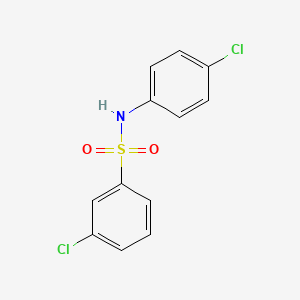

説明

“N-(6-methoxyquinolin-8-yl)benzenesulfonamide” belongs to the class of organic compounds known as p-toluenesulfonamides . It is a series of N-(quinolin-8-yl)benzenesulfonamides capable of suppressing the NFkappaB pathway . These small molecules were identified from two high-throughput screens run at two centers of the NIH Molecular Libraries Initiative .

Synthesis Analysis

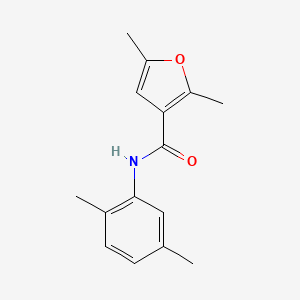

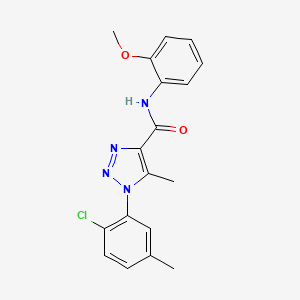

The synthesis of N-(quinolin-8-yl)benzenesulfonamides involves analogue synthesis . The series of compounds was prepared from 6-methoxyquinolin-8-amine or its N-(2-aminoethyl) analogue via Ugi-azide reaction .Molecular Structure Analysis

The molecular formula of “N-(6-methoxyquinolin-8-yl)benzenesulfonamide” is C16H14N2O3S . The InChI code is InChI=1/C16H14N2O3S/c1-21-13-10-12-6-5-9-17-16(12)15(11-13)18-22(19,20)14-7-3-2-4-8-14/h2-11,18H,1H3 .Physical And Chemical Properties Analysis

The molecular weight of “N-(6-methoxyquinolin-8-yl)benzenesulfonamide” is 314.359 . The compound is available in powder form . The melting point is 133-134 degrees .科学的研究の応用

Antiplasmodial Activity

Compounds prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction have been tested for their antiplasmodial activity against Plasmodium falciparum NF54 . The activity and the cytotoxicity were strongly influenced by the linker and its substitution .

Suppression of NFκB Pathway

A series of N - (quinolin-8-yl)benzenesulfonamides have been identified as agents capable of suppressing the NFκB pathway . These small molecules were confirmed in both primary and secondary assays of NFκB activation .

Anticancer Activity

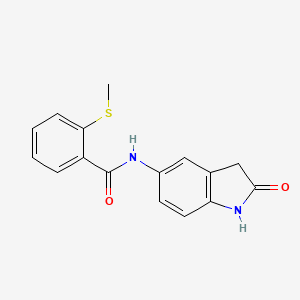

Although not directly related to “N-(6-methoxyquinolin-8-yl)benzenesulfonamide”, hybrid molecules consisting of a planar heterocyclic ring (quinazoline) with a hydrophobic phenyl ring at position-2 as a central core can act as a scaffold to carry a functionalized branch at position-4, in such a way to accommodate a sulfonamide moiety . This suggests potential anticancer activity.

作用機序

Target of Action

The primary target of N-(6-methoxyquinolin-8-yl)benzenesulfonamide is the NFκB pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Mode of Action

N-(6-methoxyquinolin-8-yl)benzenesulfonamide interacts with its target by suppressing the NFκB pathway . This suppression results in a decrease in the transcription of NFκB target genes, which can lead to a reduction in inflammation and other related effects .

Biochemical Pathways

The compound affects the NFκB signaling pathway . This pathway is involved in the regulation of a wide variety of biological processes including immune response, inflammation, and cell growth . By suppressing this pathway, N-(6-methoxyquinolin-8-yl)benzenesulfonamide can potentially influence these processes .

Result of Action

The molecular and cellular effects of N-(6-methoxyquinolin-8-yl)benzenesulfonamide’s action are primarily related to its suppression of the NFκB pathway . This can lead to a decrease in the transcription of NFκB target genes, potentially reducing inflammation and influencing other related biological processes .

特性

IUPAC Name |

N-(6-methoxyquinolin-8-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-21-13-10-12-6-5-9-17-16(12)15(11-13)18-22(19,20)14-7-3-2-4-8-14/h2-11,18H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUQMKHWBGKBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=CC=N2)NS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-methoxyquinolin-8-yl)benzenesulfonamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416942.png)

![4-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416964.png)

![3-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide](/img/structure/B6416969.png)

![N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B6416976.png)

![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B6416980.png)

![4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine](/img/structure/B6416984.png)

![3-[(1E)-1-(diethylamino)ethylidene]-1-phenylurea](/img/structure/B6416991.png)

![4-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetamido}benzamide](/img/structure/B6417008.png)

![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)